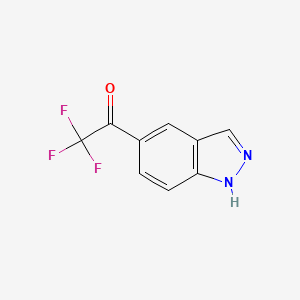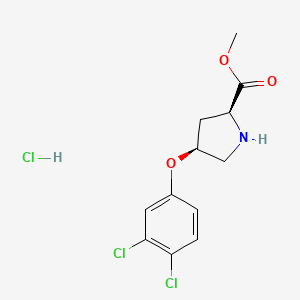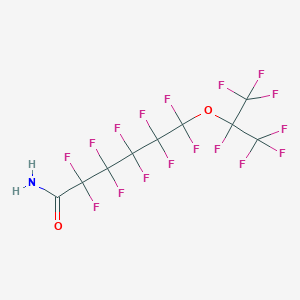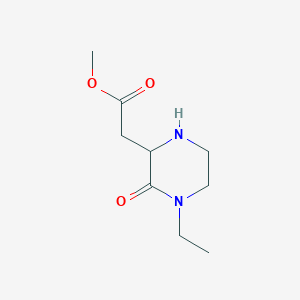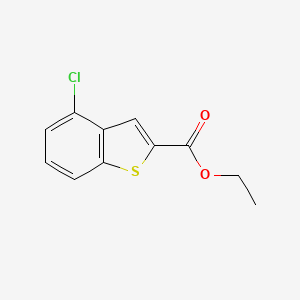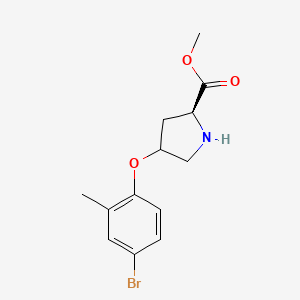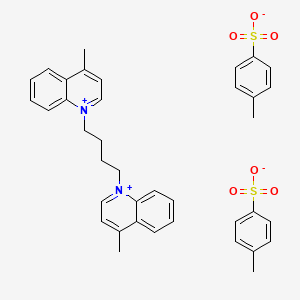
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
描述
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (BMQMS) is an organic compound with a wide range of applications in scientific research. It is a quaternary ammonium salt, which is composed of two quinoline-based moieties, 1,1'-(butane-1,4-diyl)bis(4-methylquinolin-1-ium) and 4-methylbenzenesulfonate. BMQMS is a highly water-soluble compound and is used as a surfactant and emulsifier in various applications. It has been used in numerous biochemical and physiological studies, and its unique properties have enabled it to be used in a variety of lab experiments.
科学研究应用
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used in a variety of scientific research applications, including cell culture, drug delivery, and protein engineering. In cell culture, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used as a surface-active agent to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used as a surfactant to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.
作用机制
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate acts as a surfactant and emulsifier, which allows it to improve the solubility of drugs and proteins. The quaternary ammonium salt moiety of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is hydrophilic and interacts with water molecules, while the 4-methylbenzenesulfonate moiety is hydrophobic and interacts with non-polar molecules. This allows 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate to solubilize hydrophobic molecules, such as drugs and proteins, and improve their solubility in aqueous solutions.
生化和生理效应
The biochemical and physiological effects of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate are largely dependent on the application. In cell culture, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to modify the surface properties of proteins, allowing them to be more easily manipulated.
实验室实验的优点和局限性
One of the main advantages of using 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate in lab experiments is its high solubility in aqueous solutions. This allows 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate to be used in a variety of applications, such as cell culture and drug delivery, where it can improve the efficiency of cell attachment, growth, and proliferation. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate can be used to modify the surface properties of proteins, allowing them to be more easily manipulated.
However, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate also has some limitations. For example, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is not very stable in acidic environments and can be degraded by strong acids. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate can be toxic to cells, so it should be used with caution.
未来方向
The applications of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate are still being explored, and there are a number of potential future directions. For example, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in gene delivery systems to improve the efficiency of gene transfer. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in tissue engineering to improve the efficiency of cell attachment and growth. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in drug delivery systems to improve the solubility and absorption of drugs. Finally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.
属性
IUPAC Name |
4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGNOQMPYACHP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



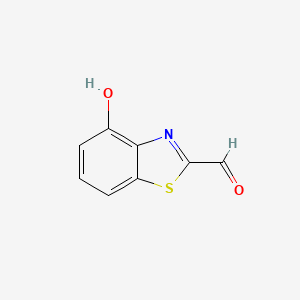
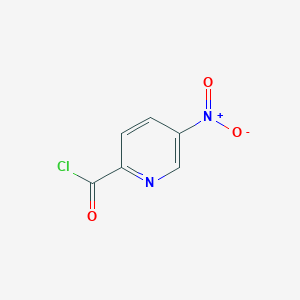
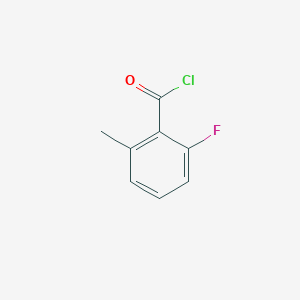
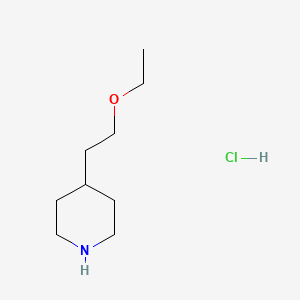
![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
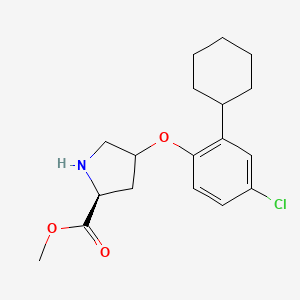
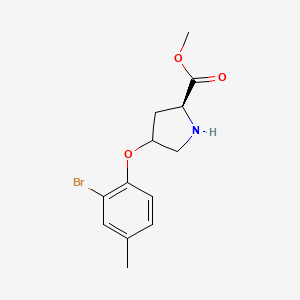
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
